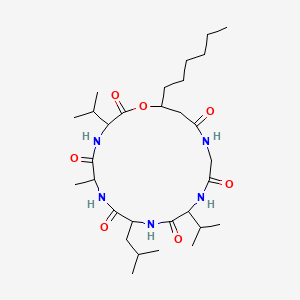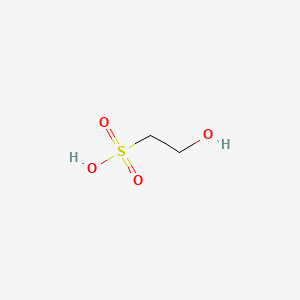
Isoniazid pyruvate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyruvic acid isoniazid is a compound that combines pyruvic acid and isoniazid
Synthetic Routes and Reaction Conditions:
Pyruvic Acid: Pyruvic acid can be synthesized through the distillation of tartaric acid in the presence of a dehydrating agent such as potassium bisulfate.
Industrial Production Methods:
Pyruvic Acid: Industrial production of pyruvic acid often involves biotechnological processes such as fermentative production using microorganisms.
Types of Reactions:
Oxidation: Pyruvic acid can undergo oxidation to form acetyl-CoA, which enters the citric acid cycle.
Reduction: Pyruvic acid can be reduced to lactic acid under anaerobic conditions.
Substitution: Isoniazid can undergo substitution reactions, particularly in the formation of derivatives for medicinal chemistry applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or bleach for pyruvic acid.
Reduction: Enzymatic reduction for pyruvic acid to lactic acid.
Substitution: Hydrazine for the synthesis of isoniazid derivatives.
Major Products Formed:
Oxidation of Pyruvic Acid: Acetyl-CoA.
Reduction of Pyruvic Acid: Lactic acid.
Substitution of Isoniazid: Various isoniazid derivatives with potential medicinal applications.
Chemistry:
- Pyruvic acid is used as a catalyst in organic synthesis, such as the synthesis of bis(indolyl)methanes .
Biology:
Medicine:
- Isoniazid is a critical antibiotic for the treatment of tuberculosis .
- Derivatives of isoniazid are being explored for their anti-inflammatory and urease inhibition activities .
Industry:
Pyruvic Acid:
Isoniazid:
Comparison with Similar Compounds
Properties
CAS No. |
1081-50-1 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |
InChI Key |
ZGGPNDKKJIWQJU-WDZFZDKYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
1081-50-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isoniazid pyruvate; BRN 0185611; NSC 97221; NSC-97221; NSC97221; L 1011; Isonicotinoylhydrazonopyruvic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![propan-2-yl 4-(furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B1672192.png)







